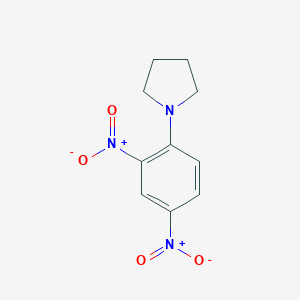
1-(2,4-Dinitrophenyl)pyrrolidine
Übersicht
Beschreibung
1-(2,4-Dinitrophenyl)pyrrolidine is an organic compound with the molecular formula C10H11N3O4. It is characterized by a pyrrolidine ring attached to a 2,4-dinitrophenyl group. This compound is notable for its applications in various fields of scientific research, including chemistry and biology.
Vorbereitungsmethoden
The synthesis of 1-(2,4-Dinitrophenyl)pyrrolidine typically involves the reaction of pyrrolidine with 2,4-dinitrochlorobenzene under basic conditions. The reaction proceeds via nucleophilic aromatic substitution, where the pyrrolidine nitrogen attacks the electron-deficient aromatic ring of 2,4-dinitrochlorobenzene, displacing the chlorine atom. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Analyse Chemischer Reaktionen
1-(2,4-Dinitrophenyl)pyrrolidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups on the aromatic ring, which make the ring more susceptible to nucleophilic attack.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield 1-(2,4-diaminophenyl)pyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dinitrophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of nucleophilic aromatic substitution reactions.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions, especially those involving nucleophilic attack on aromatic rings.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-(2,4-Dinitrophenyl)pyrrolidine exerts its effects is primarily through nucleophilic aromatic substitution. The electron-deficient aromatic ring, due to the presence of nitro groups, is highly reactive towards nucleophiles. This reactivity allows the compound to participate in various chemical reactions, making it a valuable tool in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dinitrophenyl)pyrrolidine can be compared to other compounds with similar structures, such as:
1-(2,4-Dinitrophenyl)pyrazolidine: This compound also contains a 2,4-dinitrophenyl group but has a pyrazolidine ring instead of a pyrrolidine ring. It exhibits similar reactivity in nucleophilic aromatic substitution reactions.
1-(2,4-Dinitrophenyl)-3,5-dimethyl-1H-pyrazole: This compound features a pyrazole ring and demonstrates similar chemical behavior due to the presence of the 2,4-dinitrophenyl group.
The uniqueness of this compound lies in its pyrrolidine ring, which imparts distinct steric and electronic properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies.
Eigenschaften
IUPAC Name |
1-(2,4-dinitrophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c14-12(15)8-3-4-9(10(7-8)13(16)17)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCUVLVHQWONDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303449 | |
| Record name | 1-(2,4-dinitrophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14552-00-2 | |
| Record name | MLS003106475 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4-dinitrophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



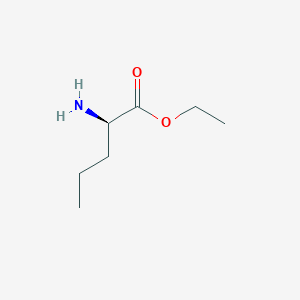

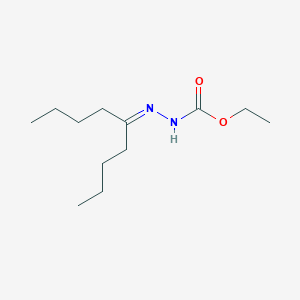
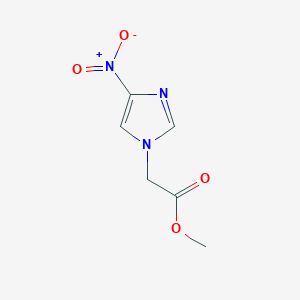




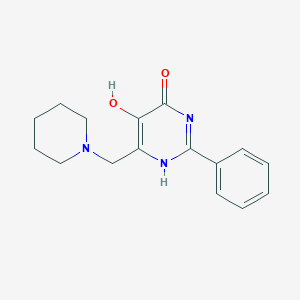
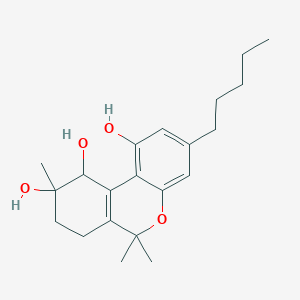

![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)
![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)
